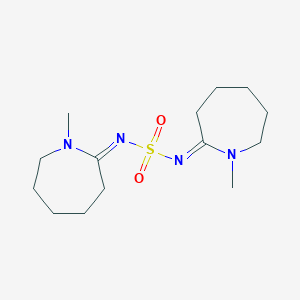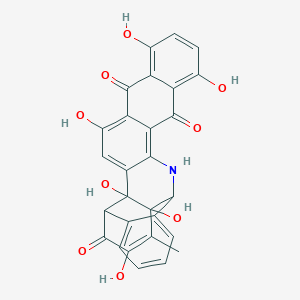![molecular formula C19H21ClFN3O B237667 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders. This compound was first discovered by Cephalon Inc., and its chemical structure was elucidated in 1997.
Mecanismo De Acción
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide acts as a selective inhibitor of JNK, a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stress stimuli, such as oxidative stress, inflammation, and DNA damage, and plays a critical role in the regulation of cell survival and death. By inhibiting JNK, this compound can prevent the activation of downstream signaling pathways that lead to cell death and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative diseases. It has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein in Parkinson's disease, and beta-amyloid in Alzheimer's disease. It also reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide is its selectivity for JNK, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of JNK in various diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide and its potential therapeutic applications. One area of interest is the development of more potent JNK inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound in combination with other therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 3-chloro-2-fluoroaniline with 4-ethylpiperazine, followed by the introduction of a benzamide moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Propiedades
Fórmula molecular |
C19H21ClFN3O |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H21ClFN3O/c1-2-23-10-12-24(13-11-23)18-15(20)7-5-9-17(18)22-19(25)14-6-3-4-8-16(14)21/h3-9H,2,10-13H2,1H3,(H,22,25) |
Clave InChI |
ZIZFRAOSKWEQFK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)




![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

